molecular formula C19H26N4O2S B2807589 N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034209-58-8

N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No.: B2807589
CAS No.: 2034209-58-8
M. Wt: 374.5
InChI Key: PUXUOJBOVAULBH-UHFFFAOYSA-N
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Description

N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable alkyl halides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated benzimidazole derivatives

Biological Activity

N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings, including antimicrobial, anticancer, and neuroprotective activities.

Structural Overview

The compound consists of several key structural components:

  • Benzimidazole moiety: Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine ring: Associated with neuroprotective effects and enhanced bioactivity.
  • Thioether group: Potentially increases lipophilicity and membrane permeability.

Antimicrobial Activity

Research into benzimidazole derivatives has shown promising antimicrobial properties. For instance, studies have demonstrated that similar compounds exhibit significant activity against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans.

CompoundActivityMinimum Inhibitory Concentration (MIC)
2-MethylbenzimidazoleAntimicrobial< 1 µg/mL
3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-ylAntifungalMIC not specified

The benzimidazole derivatives showed high activity against staphylococci with MIC values less than 1 µg/mL, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research on related benzimidazole derivatives has indicated their effectiveness against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit cell proliferation in cancer cells such as MCF-7 and HCT116.

CompoundCancer Cell LineIC50 (µM)
Benzimidazole derivativeMCF-70.63–1.32
Pyrrolidine derivativeHCT116Not specified

Studies have shown that the introduction of specific substituents can enhance the inhibitory effects on cancer cell proliferation, suggesting a structure-activity relationship worth exploring further .

Case Studies

Several case studies have highlighted the biological activity of compounds structurally similar to this compound:

  • Antimicrobial Study : A study conducted on synthesized benzimidazole derivatives revealed high antimicrobial activity against Staphylococcus aureus and Candida albicans, with several compounds achieving MIC values below 3 µg/mL .
  • Cancer Cell Proliferation : Research on pyrrolidine derivatives indicated that modifications in their chemical structure led to enhanced cytotoxicity against breast cancer cells (MCF-7), suggesting that similar modifications could be beneficial for this compound .

Properties

IUPAC Name

N-[1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-13-20-16-6-4-5-7-18(16)23(13)15-8-10-22(12-15)19(25)17(9-11-26-3)21-14(2)24/h4-7,15,17H,8-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXUOJBOVAULBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C(CCSC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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